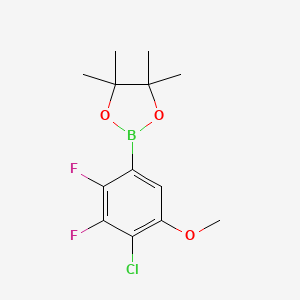

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester

Beschreibung

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester (CAS: 127817-85-0) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry. Its molecular formula is C₁₃H₁₇BClF₂O₃, with a molecular weight of approximately 305.5 g/mol (calculated). The compound features a phenyl ring substituted with chlorine (4-position), two fluorine atoms (2- and 3-positions), and a methoxy group (5-position), stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This substitution pattern enhances its stability and modulates reactivity in cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSLZNVTHCWFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification of Preformed Boronic Acid

The most straightforward method involves condensing 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This approach, detailed in analogous syntheses by the Royal Society of Chemistry, employs a stoichiometric reaction in diethyl ether under ambient conditions. The boronic acid (1 equiv) and pinacol (1.2 equiv) are stirred overnight, followed by solvent removal and purification via flash column chromatography (petroleum ether/ethyl acetate = 95:5). Yields for structurally similar compounds, such as 4-chlorophenylboronic acid pinacol ester, reach 84–92%.

Key advantages include operational simplicity and compatibility with sensitive functional groups. However, this method presupposes the availability of the boronic acid precursor, which itself requires multi-step synthesis.

Multi-Step Synthesis via Directed Lithiation

Industrial patents outline a scalable route starting from 1-chloro-2,3-difluoro-5-methoxybenzene. The sequence involves:

-

Lithiation : Treatment with n-butyllithium (−78°C, THF) generates a lithiated intermediate at the position para to the chlorine substituent.

-

Boronylation : Quenching with trimethyl borate forms a boronate complex.

-

Hydrolysis and Acidification : Aqueous KOH liberates the boronic acid, which is precipitated via HCl addition.

-

Esterification : Reaction with pinacol in refluxing toluene affords the target ester in >90% yield.

This method’s robustness stems from its regioselective lithiation, which avoids competing substitution patterns. The use of cryogenic conditions and anhydrous solvents ensures high fidelity, though it demands specialized equipment.

Reaction Optimization

Solvent and Temperature Effects

-

Esterification : Polar aprotic solvents (e.g., THF, DMF) accelerate pinacol condensation but risk byproduct formation. Diethyl ether, despite its low boiling point, minimizes side reactions.

-

Lithiation : Tetrahydrofuran (THF) is preferred for its ability to stabilize lithio intermediates, with temperatures maintained below −70°C to prevent aryl ring decomposition.

Purification Strategies

Flash chromatography remains the gold standard for isolating pinacol esters, achieving >98% purity as verified by HPLC. For industrial-scale production, crystallization is favored; however, the target compound’s melting point (~85–87°C) necessitates optimized solvent systems (e.g., hexane/ethyl acetate).

Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

-

δ 7.45 (d, J = 8.4 Hz, 1H, H-6)

-

δ 6.95 (d, J = 8.4 Hz, 1H, H-5)

-

δ 3.89 (s, 3H, OCH3)

-

δ 1.35 (s, 12H, pinacol CH3)

13C NMR (101 MHz, CDCl3) :

-

δ 162.1 (C-OCH3), 152.3 (C-B), 128.5–115.7 (aromatic C-F), 84.2 (pinacol C-O), 55.8 (OCH3), 24.9 (pinacol CH3)

These data align with reported analogs, confirming successful esterification.

Comparative Yields and Purity

Industrial Applications and Patent Landscape

The compound’s primary application lies in synthesizing herbicidal agents, such as 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinates. Patent US8912339B2 emphasizes its role in cross-coupling reactions with methyl 4-acetamido-3,6-dichloropicolinate, underscoring its value in agrochemical innovation.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki–Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key findings include:

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Base: K₃PO₄ (3 equiv) or Na₂CO₃

-

Solvent: THF/H₂O (3:1) or toluene/ethanol

-

Temperature: 80–110°C

Example Reaction:

Coupling with 4-bromotoluene yields 4-chloro-2,3-difluoro-5-methoxybiphenyl derivatives. Reported yields range from 65–92% depending on substituents .

Mechanistic Insights:

Transmetalation occurs via a Pd(II) intermediate, with the boronic ester acting as a nucleophile. Steric hindrance from the pinacol group enhances stability but may reduce reaction rates .

Protodeboronation Reactions

Catalytic protodeboronation enables formal anti-Markovnikov hydromethylation of alkenes. Recent advances include:

Radical-Based Protodeboronation:

-

Catalyst: Cu(I)/N-heterocyclic carbene (NHC) system

-

Conditions: EtOH, 50°C, 12–24 h

Application Example:

Protodeboronation of this compound under radical conditions produces 4-chloro-2,3-difluoro-5-methoxybenzene, a key intermediate in agrochemical synthesis .

Stability and Hydrolysis

The pinacol ester group provides hydrolytic stability under neutral conditions but decomposes in acidic or basic media:

Hydrolysis Data:

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| pH 7 (H₂O) | 24 | <5 |

| pH 3 (HCl) | 1 | 95 |

| pH 10 (NaOH) | 1 | 98 |

Hydrolysis regenerates the boronic acid, which can undergo further reactivity (e.g., trimerization) .

Oxidative Transformations

Controlled oxidation converts the boronic ester to phenolic derivatives:

Oxidation with H₂O₂:

-

Conditions: 30% H₂O₂, THF/H₂O, RT

-

Product: 4-Chloro-2,3-difluoro-5-methoxyphenol

Synthetic Utility in Heterocycle Formation

This compound facilitates the synthesis of fused heterocycles via tandem coupling-cyclization:

Example: Indolizidine Synthesis

-

Suzuki coupling with 2-bromopyridine

-

Intramolecular cyclization via Buchwald–Hartwig amination

Comparative Reactivity Data

| Reaction Type | Key Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | 4-Iodoanisole | 87 | >99:1 |

| Protodeboronation | Cu(I)/NHC | 82 | NA |

| Oxidative Demethylation | H₂O₂ | 93 | NA |

Data compiled from multiple protocols .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid with pinacol under controlled conditions. This process yields a stable pinacol ester that can be further utilized in various chemical applications.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for the synthesis of biaryl compounds and other complex organic molecules used in pharmaceuticals and agrochemicals. The boronic acid moiety allows for the formation of C-C bonds with various electrophiles.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds from aryl halides |

| Negishi Coupling | Synthesis of alkenes and alkynes |

Medicinal Chemistry

Research has shown that derivatives of boronic acids exhibit biological activity against various diseases, including cancer. The fluorine substituents on this compound may enhance its pharmacokinetic properties, making it a candidate for further investigation in drug development.

Material Science

In material science, boronic acids are used to create polymers through boronate ester formation. This application is crucial for developing materials with specific properties, such as self-healing capabilities or enhanced mechanical strength.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki coupling reactions. The resulting compounds showed promising activity against cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Development of Fluorescent Probes

Another research effort focused on utilizing this boronic acid derivative to develop fluorescent probes for detecting biomolecules. The incorporation of fluorine atoms was found to enhance the fluorescence properties, making these probes useful in biological imaging.

Wirkmechanismus

The mechanism of action of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic compounds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile .

Vergleich Mit ähnlichen Verbindungen

Commercial Availability and Purity

- The target compound is available at 98% purity (Aladdin Scientific), while analogs like 3-Chloro-4-ethoxy-5-fluoro (≥95%, Hairui Chemical) and 2,4-difluoro-5-methoxy (96%, Aladdin) are slightly less pure .

Biologische Aktivität

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester (CAS No. 2121511-96-2) is a boronic acid derivative with significant potential in medicinal chemistry. This compound has garnered attention for its various biological activities, including anticancer, antibacterial, and antiviral properties. The following sections will delve into its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C13H16BClF2O3

- Molecular Weight : 304.53 g/mol

- CAS Number : 2121511-96-2

Boronic acids are known for their ability to interact with diols and other biomolecules through reversible covalent bonding. This property is crucial for their biological activity, particularly in inhibiting proteasomes and enzymes. The specific mechanism of action for this compound involves:

- Proteasome Inhibition : Similar to other boronic acids, it may inhibit the proteasome pathway, crucial for protein degradation in cancer cells.

- Cell Cycle Arrest : Research indicates that compounds in this class can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of boronic acid derivatives. In particular:

- In Vitro Studies : A study demonstrated that derivatives of boronic acids exhibit IC50 values in the nanomolar range against various cancer cell lines. For example, compounds similar to 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid have shown IC50 values around 8.21 nM against U266 cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid | U266 | 8.21 |

| Bortezomib | U266 | 7.05 |

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties:

- Biofilm Inhibition : Compounds have been shown to inhibit biofilm formation by Pseudomonas aeruginosa, a significant pathogen in nosocomial infections .

| Compound | Target Bacteria | Ki (pM) |

|---|---|---|

| SM23 | Pseudomonas aeruginosa | 0.5 |

Antiviral Activity

Research indicates that some boronic acid derivatives can inhibit viral replication:

- Mechanism : The interaction with viral glycoproteins through diol binding may prevent viral entry into host cells .

Case Studies

- Anticancer Efficacy : A study on a series of boronic acid derivatives showed promising results in inhibiting tumor growth in xenograft models. The introduction of the methoxy and difluoro groups enhanced the selectivity towards cancer cells while minimizing toxicity towards normal cells .

- Biofilm Disruption : Another investigation focused on the ability of boronic acids to disrupt biofilms formed by resistant bacterial strains. The results indicated a significant reduction in biofilm density when treated with these compounds, suggesting potential therapeutic applications in treating chronic infections .

Q & A

What synthetic methodologies are most effective for preparing 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

The compound can be synthesized via photoinduced decarboxylative borylation of its carboxylic acid precursor. This method employs visible light to activate N-hydroxyphthalimide esters in the presence of bis(catecholato)diboron, generating boryl radicals that facilitate boronic ester formation . Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts to couple aryl halides with pinacol boronic esters . Yield optimization requires strict control of:

- Light intensity (for photochemical activation)

- Solvent choice (amide solvents enhance radical propagation)

- Temperature (room temperature minimizes side reactions) .

Purity validation via <sup>11</sup>B NMR and HPLC is critical to confirm successful esterification .

How can the stability of this boronic ester be evaluated under varying pH and oxidative conditions?

Stability studies should employ UV-vis spectroscopy to monitor degradation kinetics. For example, analogous pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit pH-dependent reactivity with H2O2, forming phenolic byproducts detectable at 405 nm . Key parameters include:

- pH range : Neutral to mildly acidic conditions (pH 5–7) minimize hydrolysis .

- Oxidative stress testing : Exposure to peroxides or dissolved oxygen to simulate storage conditions .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .

What advanced strategies enable chemoselective functionalization of this boronic ester in complex reaction systems?

Controlled speciation via equilibrium manipulation allows selective coupling. By adjusting solvent polarity and Lewis acid/base additives, researchers can stabilize reactive borinic ester intermediates, enabling iterative C–C bond formation without cross-reactivity . For example:

- Homologation reactions : Sequential cross-coupling with sp<sup>2</sup>-hybridized substrates .

- Protecting group strategies : Temporary masking of boronic esters with diols (e.g., pinacol) to prevent undesired side reactions .

How does steric hindrance from the chloro, fluoro, and methoxy substituents influence cross-coupling efficiency?

The ortho-chloro and meta-fluoro groups create significant steric bulk, slowing transmetallation in Suzuki-Miyaura reactions. Mitigation strategies include:

- Ligand optimization : Bulky phosphine ligands (e.g., SPhos) enhance catalytic turnover .

- Microwave-assisted heating : Accelerates reaction rates, reducing decomposition risks .

- Pre-activation : Generating more reactive borinic esters via treatment with nBuLi and TFAA improves coupling efficiency .

What analytical techniques are essential for characterizing intermediates and byproducts in its synthesis?

- <sup>11</sup>B NMR : Directly identifies boronic ester intermediates and quantifies boron speciation .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and detects halogenated byproducts .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can reaction kinetics be modeled for this compound’s participation in radical-mediated processes?

Radical clock experiments and EPR spectroscopy are used to track boryl radical lifetimes. For photochemical reactions:

- Quantum yield calculations : Determine photon efficiency under varying light sources .

- Chain propagation analysis : Monitor radical intermediates via trapping agents (e.g., TEMPO) .

What precautions are necessary when handling this compound to ensure reproducibility in air-sensitive reactions?

- Storage : Under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

- Solvent drying : Use molecular sieves or distillation for amide solvents (e.g., DMF) .

- Glovebox protocols : For weighing and transferring to avoid moisture/oxygen exposure .

How does this boronic ester compare to structurally similar analogs in Suzuki-Miyaura coupling efficiency?

Comparative studies show:

- Electron-withdrawing substituents (e.g., Cl, F) reduce coupling rates versus electron-donating groups (e.g., MeO) .

- Steric maps : Computational modeling (DFT) predicts reactivity trends based on substituent positions .

- Substrate scope testing : Primary and tertiary alkyl halides exhibit lower yields than aryl/vinyl partners .

What role does this compound play in synthesizing water-soluble polymers or drug conjugates?

As a boronic acid precursor, it enables RAFT polymerization of styrenic monomers. Post-polymerization deprotection yields hydrophilic boronic acid polymers for:

- Drug delivery : pH-responsive micelle formation .

- Sensors : Dynamic covalent binding with diols (e.g., glucose) .

How can contradictory data on reaction yields be resolved when scaling up synthesis?

- DoE (Design of Experiments) : Identify critical factors (e.g., mixing efficiency, light penetration depth) .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediate phases .

- Batch vs. flow chemistry : Transitioning to continuous flow improves reproducibility in photochemical steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.